The compound 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure incorporates a triazole ring, a pyridine moiety, and a sulfanyl group, which contribute to its pharmacological properties. The compound's IUPAC name is 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide, with a molecular formula of and a molecular weight of 392.26 g/mol .
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves several key steps:
The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the desired product in high purity .
The molecular structure of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide can be represented using various structural formulas:
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)O
FHOIJKNOCRJMHY-UHFFFAOYSA-N
The compound features a complex arrangement with multiple aromatic rings and heteroatoms that contribute to its potential reactivity and biological activity. The presence of bromine enhances the electron-withdrawing properties of the phenyl ring, potentially influencing its interaction with biological targets.
The compound can undergo various chemical reactions typical for amides and triazoles:
These reactions highlight the versatility of the compound in synthetic organic chemistry and its potential applications in developing new pharmaceuticals .
While specific studies on the mechanism of action for this particular compound are sparse, it is hypothesized that similar triazole derivatives exhibit their biological effects primarily through:
Further research is required to elucidate the precise mechanism by which this compound exerts its effects on biological systems.
The physical properties of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide include:
Chemical properties include stability under room temperature conditions but may vary based on exposure to light or moisture. The compound's solubility profile would need to be evaluated for practical applications in drug formulation.
The potential applications for 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide are promising:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: